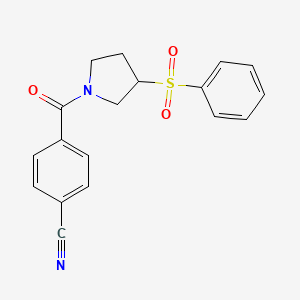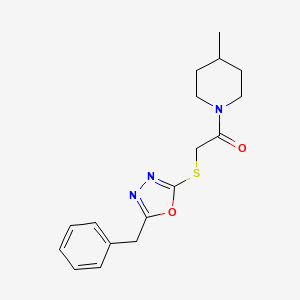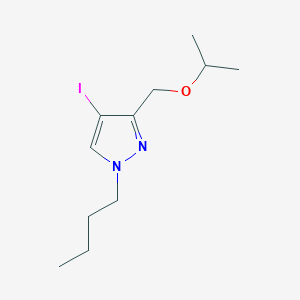![molecular formula C17H14Cl2F6N6O2 B2439578 N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide CAS No. 344276-00-2](/img/structure/B2439578.png)
N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a hydrazide derivative with two 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups attached to the nitrogen atoms of the hydrazide. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an adjacent carbonyl group. The 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups are aromatic rings, which are often involved in π-π stacking interactions in chemical structures .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups, the nitrogen-nitrogen covalent bond of the hydrazide, and the adjacent carbonyl group .Chemical Reactions Analysis
Hydrazides can undergo a variety of chemical reactions, including condensation with carbonyl compounds to form hydrazones, oxidation to form azo compounds, and reaction with nitrous acid to form diazo compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings, the hydrazide group, and the trifluoromethyl groups .Aplicaciones Científicas De Investigación
- Growing Importance : As applications expand, the development of fluorinated organic chemicals remains a critical research area .
- Molbank Reference : Kozanecka-Okupnik et al. reported this compound .
Agrochemicals and Crop Protection
Pharmaceuticals
Functional Materials
Intermediate Synthesis
Specific Compound Example
Direcciones Futuras
Propiedades
IUPAC Name |
1-N',3-N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-N',3-N'-dimethylpropanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F6N6O2/c1-30(14-10(18)3-8(6-26-14)16(20,21)22)28-12(32)5-13(33)29-31(2)15-11(19)4-9(7-27-15)17(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUCRZXCRCQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)




![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)
